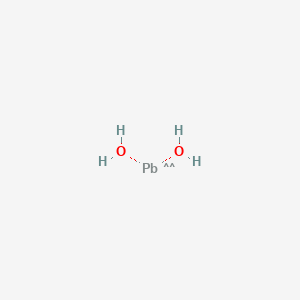

Lead hydroxide (Pb(OH)2)

概要

説明

Lead (II) Hydroxide, represented chemically as Pb(OH)2, is an inorganic compound with significant historical, scientific, and industrial relevance . It is a divalent inorganic anion, composed of a lead (II) ion, Pb 2+, and two hydroxide ions, OH – .

Synthesis Analysis

Lead (II) Hydroxide is generally produced through the reaction of lead (II) salts with an alkali . The most common method involves reacting lead (II) nitrate with sodium hydroxide, producing Lead (II) Hydroxide and sodium nitrate .Molecular Structure Analysis

The molecular formula of Lead (II) Hydroxide is H4O2Pb . It is composed of a lead (II) ion, Pb 2+, and two hydroxide ions, OH – .Chemical Reactions Analysis

In aqueous solution, lead(II) hydroxide is a somewhat weak base, forming lead(II) ion, Pb 2+, under weakly acidic conditions . This cation hydrolyzes and, under progressively increasing alkaline conditions, it becomes somewhat weak acid, and it forms Pb(OH)+, Pb(OH)2 (aqueous), Pb(OH)−3, and other species, including several polynuclear species .科学的研究の応用

Application in Battery Technology

Field

Electrochemistry

Summary of Application

Lead (II) Hydroxide is used in the lead-acid batteries that power cars and other vehicles . The reversible reaction of Lead (II) Hydroxide in these batteries is key to their functionality .

Methods of Application

In a lead-acid battery, the Lead (II) Hydroxide undergoes a reversible reaction during the charging and discharging process. This reaction is crucial for the battery’s operation .

Results or Outcomes

The use of Lead (II) Hydroxide in lead-acid batteries has been successful, providing a reliable source of power for vehicles .

Application in Wastewater Treatment

Field

Environmental Science

Summary of Application

Lead (II) Hydroxide is used in the treatment of wastewater . Its ability to adsorb and precipitate contaminants makes it an effective purifying agent in certain contexts .

Methods of Application

In wastewater treatment, Lead (II) Hydroxide is used to adsorb and precipitate contaminants. This helps in purifying the water .

Results or Outcomes

The use of Lead (II) Hydroxide in wastewater treatment has shown positive results, effectively removing contaminants and purifying the water .

Application in Cosmetics and Paints

Field

Cosmetology and Paint Industry

Summary of Application

Historically, Lead (II) Hydroxide was widely used in cosmetics and paints, particularly due to its color and coverage properties . However, knowledge of its toxic effects led to a decline in its use in these areas .

Methods of Application

In the past, Lead (II) Hydroxide was used as a pigment in cosmetics and paints due to its color and coverage properties .

Results or Outcomes

The use of Lead (II) Hydroxide in cosmetics and paints was widespread until the discovery of its toxic effects, which led to a decline in its use in these areas .

Application in Soundproofing

Field

Acoustics

Summary of Application

Lead’s ability to absorb vibration makes it useful in soundproofing applications .

Methods of Application

Lead (II) Hydroxide, being a form of lead, could potentially be used in soundproofing applications due to its vibration-absorbing properties .

Results or Outcomes

The use of Lead (II) Hydroxide in soundproofing applications could potentially result in effective noise reduction .

Application in Chemical Research

Field

Chemical Research

Summary of Application

Lead (II) Hydroxide is a fascinating compound with significant historical, scientific, and industrial relevance . Despite its potential toxicity, this inorganic compound finds applications in various domains, demonstrating the double-edged sword of many chemical compounds .

Methods of Application

Lead (II) Hydroxide is generally produced through the reaction of lead (II) salts with an alkali . The most common method involves reacting lead (II) nitrate with sodium hydroxide, producing Lead (II) Hydroxide and sodium nitrate .

Results or Outcomes

The continued study of this compound remains an important part of chemical research . Understanding and respecting the properties of Lead (II) Hydroxide allows us to harness its benefits and mitigate its hazards .

Application in Cluster Compounds

Field

Inorganic Chemistry

Summary of Application

Lead (II) Hydroxide forms a cluster compound, consisting of an octahedron of Pb centers, each face of which is capped by an oxide or a hydroxide . The structure is reminiscent of the Mo6S8 subunit of the Chevrel phases .

Methods of Application

When a hydroxide is added to a solution of a lead (II) salt, a hydrated lead oxide PbO·xH2O (with x < 1) is obtained . Careful hydrolysis of lead (II) acetate solution yields a crystalline product with a formula 6PbO·2H2O or Pb6O4(OH)4 .

Results or Outcomes

This material is a cluster compound, demonstrating the diverse chemical properties of Lead (II) Hydroxide .

Safety And Hazards

Lead (II) Hydroxide is a known toxicant with significant health and environmental impacts . For humans, prolonged exposure to Lead (II) Hydroxide can lead to severe health conditions like anemia, kidney damage, and neurological disorders . The compound’s impact extends to the environment as well, affecting both soil and aquatic life .

将来の方向性

特性

InChI |

InChI=1S/2H2O.Pb/h2*1H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCLWGMTGGFSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O2Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lead hydroxide (Pb(OH)2) | |

CAS RN |

19783-14-3 | |

| Record name | Lead hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019783143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead hydroxide (Pb(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

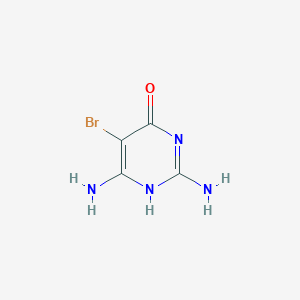

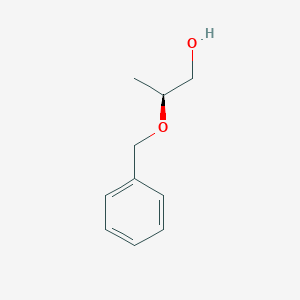

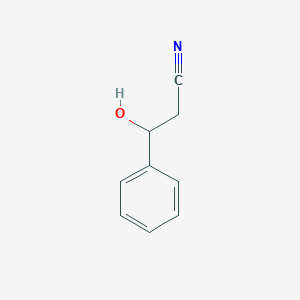

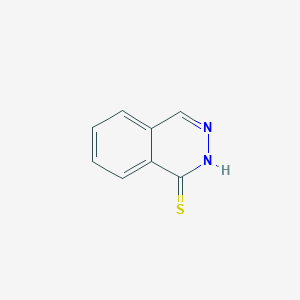

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B18833.png)

![5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one](/img/structure/B18834.png)

![2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B18837.png)